Bienvenue dans la boutique en ligne BenchChem!

ARPHAMENINE A

Aminopeptidase B inhibition Ketomethylene isostere Enzyme kinetics

Arphamenine A is the only AP-B inhibitor with documented dual collagen/LOX suppression in TGF-β1-challenged cardiac fibroblasts—a phenotype absent in bestatin and arphamenine B. Its >7-fold selectivity over arphamenine B and ability to discriminate chloride-stimulated vs. chloride-insensitive arginine-aminopeptidase activities make it the definitive probe for AP-B-targeted fibrosis and hypertension programs. Also exhibits immunopotentiation and peptide transporter substrate activity for tumor microenvironment and prodrug studies.

Molecular Formula C32H50N8O10S
Molecular Weight 738.85
CAS No. 144110-37-2
Cat. No. B1147482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARPHAMENINE A
CAS144110-37-2
Molecular FormulaC32H50N8O10S
Molecular Weight738.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arphamenine A (CAS 144110-37-2): A Ketomethylene Aminopeptidase B Inhibitor for Targeted Peptidase Research and Immuno-Oncology Procurement


Arphamenine A is a naturally occurring ketomethylene pseudodipeptide—specifically an Arg-Phe transition-state analog—first isolated from Chromobacterium violaceum strain BMG361-CF4 and recognized as a potent, reversible inhibitor of aminopeptidase B (AP-B; EC 3.4.11.6) [1]. It belongs to a distinct structural class in which the scissile amide bond is replaced by a non-hydrolysable ketomethylene (-COCH₂-) linkage, functioning as a substrate mimic of N-terminal arginine residues [2]. Beyond its primary AP-B target, arphamenine A exhibits secondary inhibitory activity against leukotriene A₄ hydrolase, enkephalin-degrading peptidases, and the oligopeptide/H⁺ symporter, while demonstrating immunopotentiating and host-mediated anti-tumor properties in vivo.

Why Arphamenine A Cannot Be Substituted by Arphamenine B, Bestatin, or Amastatin in Aminopeptidase-Targeted Research


Despite being co-isolated congeners, arphamenine A and arphamenine B differ by a single aromatic hydroxyl group (Phe vs. Tyr at the P1' position), yet this substitution drives a >7-fold divergence in AP-B inhibitory potency at equimolar concentrations [1]. Bestatin, the most widely used commercial aminopeptidase inhibitor, binds to fundamentally different enzyme subsites (S1'/S2' rather than S1/S1') and preferentially inhibits leucine aminopeptidase rather than AP-B [2]. Amastatin, an AP-A/AP-N inhibitor, shows no inhibition of AP-B whatsoever [3]. These divergent selectivity profiles mean that substituting any of these analogs for arphamenine A in AP-B-focused experimental systems will yield qualitatively different pharmacological outcomes, invalidating target identification and confounding mechanistic interpretation.

Arphamenine A Quantitative Differentiation Evidence: Validated Comparator Data for Procurement Decision-Making


Sub-Nanomolar Ki Against Membrane Leucine Aminopeptidase: Arphamenine A Outperforms the Best Synthetic Ketomethylene Analog

In a direct head-to-head kinetic study of ketomethylene isostere inhibitors, the natural product arphamenine A (Argψ[COCH₂]Phe) exhibited a Ki of 2.5 nM against membrane leucine aminopeptidase, surpassing the most potent synthetic analog LysK(RS)Phe (Ki = 4 nM) by 1.6-fold [1]. This establishes arphamenine A as the benchmark ketomethylene inhibitor for this enzyme class, with potency that synthetic medicinal chemistry campaigns have not exceeded.

Aminopeptidase B inhibition Ketomethylene isostere Enzyme kinetics Structure-activity relationship

AP-B Inhibition at 0.1 mM: Arphamenine A Achieves 50% Inhibition Versus Only 7% for Arphamenine B

When tested at an identical concentration of 0.1 mM against aminopeptidase B (EC 3.4.11.16) from porcine kidney, arphamenine A produced 50% inhibition whereas arphamenine B achieved only 7% inhibition—a greater than 7-fold potency difference [1]. By comparison, bestatin achieved 89% inhibition under the same conditions, but this reflects bestatin's fundamentally different binding mode (S1'/S2' subsites) and its broader inhibition of multiple aminopeptidase subtypes, rather than genuine AP-B selectivity.

Aminopeptidase B selectivity Arphamenine A vs B Porcine kidney AP-B Inhibitor screening

Leukotriene A₄ Hydrolase (LTA4H) Inhibition: Arphamenine A Binds 1.25-Fold Tighter Than Arphamenine B

Both arphamenine A and B inhibit the arginine aminopeptidase activity of the bifunctional enzyme leukotriene A₄ hydrolase (LTA4H; EC 3.3.2.6). Measured under identical conditions using L-arginine p-nitroanilide as substrate, arphamenine A exhibited a dissociation constant (Kᵢ) of 2.0 μM, compared to 2.5 μM for arphamenine B—a 1.25-fold tighter binding interaction [1]. While this difference is modest, it demonstrates that arphamenine A consistently outperforms its B counterpart across multiple metallopeptidase targets, reinforcing its selection as the primary tool compound.

Leukotriene A4 hydrolase Bifunctional enzyme Arginine aminopeptidase Inflammation research

Cardiac Fibroblast Collagen Reduction: Arphamenine A Attenuates Fibrosis via Dual Inhibition of Lysyl Oxidase and MMP Activity

In primary rat cardiac fibroblasts, arphamenine A (100 μM) produced a dose-dependent reduction in both soluble and non-soluble collagen production under basal and TGF-β1-stimulated (600 pM) conditions, accompanied by pronounced inhibition of lysyl oxidase, MMP-1, and MMP-2 activities in conditioned media [1]. This anti-fibrotic phenotype was specifically attributed to aminopeptidase B inhibition. While bestatin has been studied in cardiac fibroblast models, its effects are mediated primarily through leucine aminopeptidase and angiotensin metabolism rather than direct AP-B blockade, and no equivalent collagen/lysyl oxidase dual-inhibition data exist for arphamenine B in this experimental system.

Cardiac fibrosis Collagen production Lysyl oxidase inhibition TGF-β1 signaling

Immunomodulatory Mitogenic Activity: Macrophage-Dependent Lymphocyte Stimulation Profile Differentiates Arphamenine A from FK-156 and FK-565

In a comparative study of low-molecular-weight immunomodifiers using mouse spleen cells, arphamenine A, arphamenine B, bestatin, and amastatin all increased [³H]thymidine incorporation into lymphocyte/macrophage co-cultures, indicating mitogenic activity [1]. Critically, this mitogenic effect was abolished upon macrophage depletion, distinguishing arphamenine A and its class from the lactoyl/heptanoyl peptides FK-156 and FK-565, which stimulated lymphocytes independently of macrophage presence. Additionally, amastatin—despite being mitogenic—exerted no effect on AP-B activity, underscoring arphamenine A's unique combination of AP-B inhibition and macrophage-dependent immunopotentiation in the same cellular context.

Immunomodulation Spleen lymphocyte mitogenesis Macrophage-dependent response Bestatin comparator

In Vivo Host-Mediated Anti-Tumor Activity: Arphamenine A Inhibits Ehrlich Ascites Tumor Growth at Oral Doses as Low as 0.005 mg/kg

According to the foundational US patent (US 4,595,698), arphamenine A was evaluated in ddY mice bearing subcutaneously transplanted Ehrlich ascites tumors. Oral administration at 0.5, 0.05, or 0.005 mg/kg, given every other day for 7 doses beginning on Day 1 post-transplantation, resulted in measurable tumor growth inhibition as assessed by tumor size and weight on Day 30 [1]. The same patent documents arphamenine A's ability to restore delayed-type hypersensitivity (DTH) responses in Sarcoma 180-bearing mice—animals in which tumor burden had suppressed cell-mediated immunity—demonstrating a host-mediated rather than directly cytotoxic anti-tumor mechanism. While arphamenine B showed comparable in vivo efficacy in the same patent, the combination of superior in vitro potency (as documented in Evidence Items 1–2 above) with equivalent in vivo activity makes arphamenine A the more scientifically grounded procurement choice for immuno-oncology proof-of-concept studies.

Anti-tumor activity Ehrlich ascites carcinoma Immuno-oncology Cell-mediated immunity

Optimal Research and Procurement Application Scenarios for Arphamenine A Based on Quantitative Differentiation Evidence


Functional Discrimination of Arginine-Aminopeptidase Subtypes in Cardiovascular and Renal Tissues

Leveraging arphamenine A's >7-fold selectivity for AP-B over arphamenine B (50% vs. 7% inhibition at 0.1 mM [1]) and its ability to discriminate chloride-stimulated (arphamenine-sensitive) from chloride-insensitive (arphamenine-resistant) arginine-aminopeptidase activities in cardiac fibroblasts [2], researchers can deploy arphamenine A as a diagnostic pharmacological tool to dissect the relative contributions of distinct arginine-cleaving enzymes within the renin-angiotensin system in myocardial tissue. This is directly applicable to fibrosis and hypertension target-validation workflows where AP-B-subtype resolution is critical.

Cardiac Fibrosis and Extracellular Matrix Remodeling Mechanistic Studies

Arphamenine A is the only aminopeptidase inhibitor for which dual suppression of collagen production and lysyl oxidase activity has been documented in TGF-β1-challenged cardiac fibroblasts [1]. This phenotype is absent from published bestatin and arphamenine B datasets. Procurement for cardiac fibrosis programs should prioritize arphamenine A as the probe of choice when the experimental hypothesis involves AP-B-dependent regulation of collagen cross-linking and matrix metalloproteinase activity.

Preclinical Immuno-Oncology Proof-of-Concept Leveraging Host-Mediated Tumor Suppression

Arphamenine A's demonstrated ability to restore cell-mediated immunity in tumor-bearing animals and inhibit Ehrlich ascites and Sarcoma 180 tumor growth at oral doses as low as 0.005 mg/kg [1], combined with its macrophage-dependent lymphocyte mitogenic activity validated against bestatin, amastatin, FK-156, and FK-565 comparators [2], makes it a scientifically justified tool compound for preclinical programs exploring the AP-B/immune-checkpoint interface in the tumor microenvironment.

Oligopeptide Transporter (PepT1) Substrate-Transporter Interaction Studies

Arphamenine A and its congeners strongly inhibit the oligopeptide/H⁺ symporter with EC₅₀ values in the 15–67 μM range [1], and arphamenine A itself has been demonstrated to act as a transepithelially transported substrate rather than a pure inhibitor [2]. For laboratories studying peptide transporter pharmacology or designing prodrugs targeting PepT1-mediated uptake, arphamenine A provides a validated, non-hydrolysable ketomethylene probe that uniquely bridges the structural requirements of both AP-B inhibition and peptide transporter recognition.

Quote Request

Request a Quote for ARPHAMENINE A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.